REACTION_CXSMILES
|
[SH:1][C:2]1([CH2:12][C:13](OC(C)(C)C)=[O:14])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2>ClCCl>[SH:1][C:2]1([CH2:12][CH2:13][OH:14])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2
|
Name
|
tert-butyl 2-(2-sulfanyladamantan-2-yl)acetate
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
SC1(C2CC3CC(CC1C3)C2)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for further 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The excess LiAlH4 was destroyed by the addition of ethyl acetate
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured over ice cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (1×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated at reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
SC1(C2CC3CC(CC1C3)C2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |